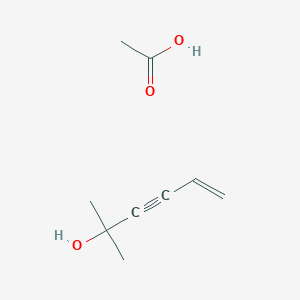![molecular formula C16H36S2Sn B14717764 Dibutyl[bis(tert-butylsulfanyl)]stannane CAS No. 13371-41-0](/img/structure/B14717764.png)
Dibutyl[bis(tert-butylsulfanyl)]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl[bis(tert-butylsulfanyl)]stannane is an organotin compound with the molecular formula C16H36S2Sn It is characterized by the presence of two butyl groups and two tert-butylsulfanyl groups attached to a tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl[bis(tert-butylsulfanyl)]stannane typically involves the reaction of dibutyltin dichloride with tert-butylthiol in the presence of a base. The reaction can be represented as follows:
Bu2SnCl2+2(t-BuS)H→Bu2Sn(S-t-Bu)2+2HCl
The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl[bis(tert-butylsulfanyl)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organotin compounds.
Substitution: Organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Dibutyl[bis(tert-butylsulfanyl)]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of dibutyl[bis(tert-butylsulfanyl)]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin diacetate
Comparison
Dibutyl[bis(tert-butylsulfanyl)]stannane is unique due to the presence of tert-butylsulfanyl groups, which impart distinct chemical properties compared to other dibutyltin compounds. These properties include increased steric hindrance and altered reactivity, making it suitable for specific applications where other compounds may not be effective.
Propiedades
Número CAS |
13371-41-0 |
|---|---|
Fórmula molecular |
C16H36S2Sn |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
dibutyl-bis(tert-butylsulfanyl)stannane |
InChI |
InChI=1S/2C4H10S.2C4H9.Sn/c2*1-4(2,3)5;2*1-3-4-2;/h2*5H,1-3H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
CPYBDUQFAZZBJF-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(SC(C)(C)C)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)

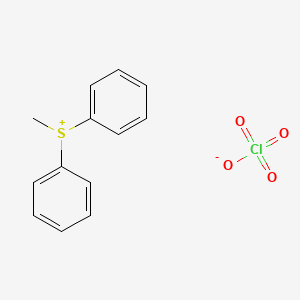
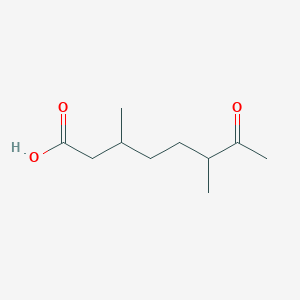


![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
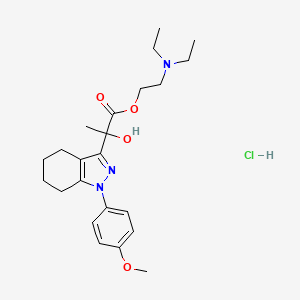
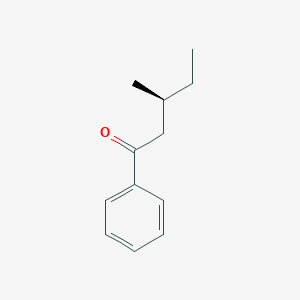
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)

